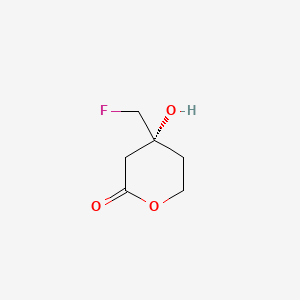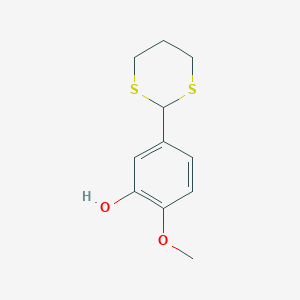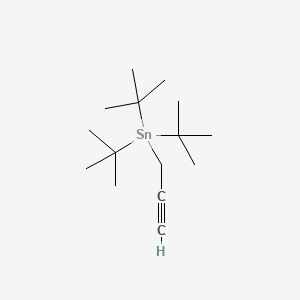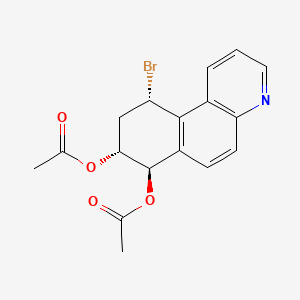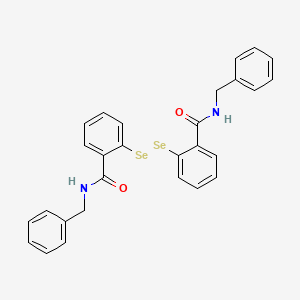![molecular formula C20H28N2O B14331406 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-10-8](/img/structure/B14331406.png)
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an octyloxyphenyl group attached to a prop-1-en-1-yl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and catalysts
Mécanisme D'action
The mechanism of action of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, modulating their functions and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the octyloxyphenyl group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
108886-10-8 |
|---|---|
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-[1-(2-octoxyphenyl)prop-1-enyl]imidazole |
InChI |
InChI=1S/C20H28N2O/c1-3-5-6-7-8-11-16-23-20-13-10-9-12-18(20)19(4-2)22-15-14-21-17-22/h4,9-10,12-15,17H,3,5-8,11,16H2,1-2H3 |
Clé InChI |
RSWIOJGAFGZTGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


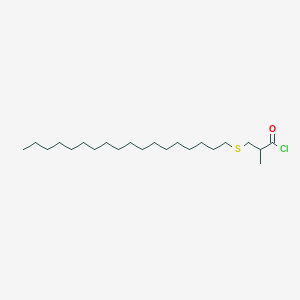
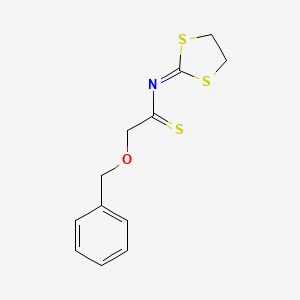
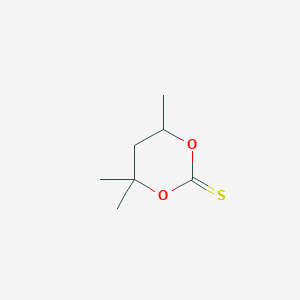
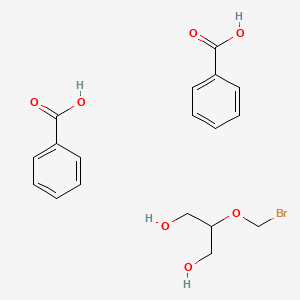
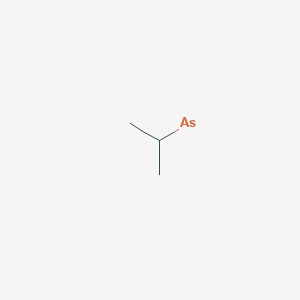


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

